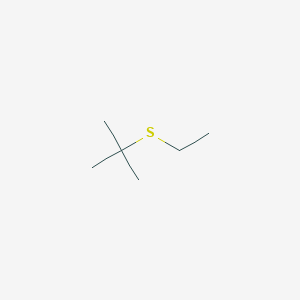

tert-Butyl ethyl sulfide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-5-7-6(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJUDUMQICJSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162219 | |

| Record name | Propane, 2-(ethylthio)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14290-92-7 | |

| Record name | tert-Butyl ethyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014290927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl tert-butyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2-(ethylthio)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl ethyl sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU6AUX4BBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Optimization

Optimal conditions for this method include:

-

Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) enhance nucleophilicity by stabilizing the thiolate anion.

-

Temperature : Moderate temperatures (60–80°C) balance reaction rate and decomposition risks.

-

Base : Alkali hydroxides (e.g., NaOH) or carbonates deprotonate the thiol to generate the nucleophile.

Table 1 : Impact of Reaction Parameters on Yield

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent (DMSO) | 0.5–1.0 M | 85–90 | 95 |

| Temperature | 70°C | 88 | 93 |

| Molar Ratio (1:1.2) | Thiol:Ethyl bromide | 92 | 97 |

Side reactions, such as disulfide formation, are mitigated by using a slight excess of tert-butyl thiol (1.2:1 ratio).

Alkylation of tert-Butyl Thiol

An alternative method involves alkylating tert-butyl thiol with ethylating agents like diethyl sulfate or ethyl toluenesulfonate. This one-step process avoids the need for pre-forming the thiolate anion:

Key Considerations

-

Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.

-

Purification : Crude products are washed with dilute HCl to remove residual sulfonic acids, followed by fractional distillation under reduced pressure (40–50°C at 15 mmHg).

Industrial Production via Catalytic Methods

Large-scale synthesis often employs heterogeneous catalysis to improve efficiency. A notable industrial method involves reacting isobutylene with hydrogen sulfide over silica-alumina catalysts:

Advantages :

-

High throughput (≥90% conversion per pass).

-

Catalyst recyclability (≥10 cycles without significant activity loss).

Table 2 : Industrial Process Metrics

| Metric | Value |

|---|---|

| Temperature | 120–150°C |

| Pressure | 20–30 bar |

| Space Velocity (GHSV) | 1,500 h⁻¹ |

| Selectivity | 88% |

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

-

¹H NMR : δ 1.30 ppm (tert-butyl, 9H), δ 2.55–2.85 ppm (ethylthio, 2H), δ 1.45 ppm (CH₃ of ethyl, 3H).

-

IR : C-S stretch at 680–720 cm⁻¹ (weak intensity).

Challenges and Mitigation Strategies

Common Issues

-

Disulfide Byproducts : Caused by oxidative coupling of thiols. Mitigated by inert atmospheres (N₂/Ar) and antioxidant additives.

-

Moisture Sensitivity : Hydrolysis of the sulfide to tert-butyl alcohol. Additives like molecular sieves suppress this side reaction.

Table 3 : Stability Under Storage Conditions

| Condition | Degradation Rate (%/month) |

|---|---|

| Ambient (25°C) | 2.5 |

| Refrigerated (4°C) | 0.3 |

| Anhydrous (N₂) | 0.1 |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ethyl sulfide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to the corresponding thiol.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophiles such as alkoxides and amines are commonly used.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol.

Substitution: Various substituted thioethers.

Scientific Research Applications

Organic Chemistry

In organic chemistry, tert-butyl ethyl sulfide serves as a crucial reagent for the formation of carbon-sulfur bonds. It participates in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The sulfur atom can be replaced by other nucleophiles, making it valuable in synthesizing more complex sulfur-containing compounds.

- Oxidation and Reduction Processes : It can be oxidized to form sulfoxides and sulfones or reduced to yield the corresponding thiol, which are important intermediates in organic synthesis.

Biological Studies

As a model compound, this compound is utilized to study the behavior of sulfur-containing molecules within biological systems. Its interactions can provide insights into biochemical pathways involving organosulfur compounds. This is particularly relevant in understanding how these compounds affect cellular processes and their potential roles in biological signaling.

Pharmaceutical Development

Research is ongoing to explore the potential of this compound in drug development. Its ability to form sulfur-containing pharmaceuticals makes it a candidate for further investigation in medicinal chemistry. The compound's properties may enhance the efficacy of drugs targeting specific biological pathways or diseases.

Industrial Applications

In industrial settings, this compound is employed in the production of various chemicals and materials, including:

- Polymers : It acts as a precursor or additive in polymer synthesis.

- Agrochemicals : The compound is involved in the formulation of pesticides and herbicides due to its reactivity and stability under various conditions.

Biochemical Pathways

Organosulfur compounds like this compound are known to be involved in various biochemical transformations. They can influence metabolic pathways and may play roles in detoxification processes within living organisms.

Synthetic Routes

This compound can be synthesized through several methods:

- Reaction of tert-butyl chloride with sodium ethyl sulfide : This reaction occurs under mild conditions, typically at room temperature, yielding this compound as the primary product.

- Industrial Production : A more scalable method involves reacting isobutylene with hydrogen sulfide over a silica-alumina catalyst, which facilitates efficient production suitable for large-scale applications.

Case Study 1: Organic Synthesis Applications

In a study exploring new synthetic routes for organosulfur compounds, researchers utilized this compound as a key reagent. The study demonstrated its effectiveness in forming various thioethers through nucleophilic substitution reactions. These thioethers exhibited enhanced properties for use in agrochemical formulations.

Case Study 2: Biological Implications

A research project investigated the role of this compound in cellular signaling pathways. The findings indicated that this compound could modulate specific pathways related to oxidative stress responses, suggesting potential therapeutic applications in diseases associated with oxidative damage.

Mechanism of Action

The mechanism by which tert-Butyl ethyl sulfide exerts its effects involves the interaction of the sulfur atom with various molecular targets. The sulfur atom can form bonds with other elements, facilitating various chemical reactions. In biological systems, it can interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular data for tert-butyl ethyl sulfide and related sulfides:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₆H₁₄S | 118.24 | 14290-92-7 | Branched alkyl chain with tert-butyl group |

| Butyl ethyl sulfide | C₆H₁₄S | 118.24 | N/A | Linear alkyl chain (no tert-butyl group) |

| tert-Butyl methyl disulfide | C₅H₁₂S₂ | 136.28 | 35166-82-6 | Disulfide bond (S-S) with tert-butyl group |

| Di-tert-butyl disulphide | C₈H₁₈S₂ | 178.36 | 110-06-5 | Two tert-butyl groups linked by S-S bond |

| tert-Butyl(o-tolyl) sulfide | C₁₁H₁₆S | 180.31 | 42157-51-7 | Aromatic ring (o-tolyl) + tert-butyl group |

Key Observations :

- Branching Effects : The tert-butyl group in this compound increases steric hindrance compared to linear analogs like butyl ethyl sulfide, reducing reactivity in nucleophilic substitutions .

- Disulfide vs. Monosulfide: Compounds like tert-butyl methyl disulfide and di-tert-butyl disulphide exhibit higher molecular weights and reactivity due to the disulfide bond (S-S), which is prone to redox reactions .

- Aromatic vs. Aliphatic : tert-Butyl(o-tolyl) sulfide incorporates an aromatic ring, enhancing UV absorption and reducing solubility in polar solvents compared to aliphatic sulfides .

Thermodynamic and Physical Properties

Thermodynamic data from highlight stability differences:

| Compound | Physical State | ΔfH° (kJ·mol⁻¹) | S° (J·deg⁻¹·mol⁻¹) |

|---|---|---|---|

| This compound | Liquid | -187.3 | N/A |

| Butyl ethyl sulfide | Gas | -125.2 | 453.0 |

Analysis :

- The enthalpy of formation (ΔfH°) for this compound (-187.3 kJ·mol⁻¹) indicates greater stability in the liquid phase compared to the gas-phase butyl ethyl sulfide (-125.2 kJ·mol⁻¹). This is attributed to the stabilizing effect of the bulky tert-butyl group, which reduces molecular motion and enhances van der Waals interactions .

- Entropy (S°) for butyl ethyl sulfide (453.0 J·deg⁻¹·mol⁻¹) reflects higher disorder in the gas phase, typical for less branched molecules.

Analytical Detection and Environmental Behavior

- Chromatography : this compound can be analyzed via gas chromatography with flame ionization detection (GC-FID), similar to ethyl tert-butyl ether (TBEE), but with distinct retention times due to sulfur's polarity .

- Environmental Persistence : Sulfides generally exhibit lower water solubility than ethers (e.g., TBEE’s density: 0.750 g/mL at 71°C ). This compound’s branched structure may reduce biodegradability compared to linear analogs.

Biological Activity

tert-Butyl ethyl sulfide (TBES) is an organosulfur compound with the chemical formula CHS. It has been studied for its potential biological activities, particularly in the context of cancer research and ecotoxicology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of TBES.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : CHS

- CAS Number : 139723

The molecular structure of TBES includes a tert-butyl group attached to an ethyl sulfide, which influences its reactivity and biological interactions.

Anticancer Properties

Recent studies have explored the potential anticancer effects of TBES derivatives. One significant study evaluated the growth inhibition of breast cancer cell lines using various sulfonamide derivatives, including TBES. The findings indicated that while TBES exhibited some inhibitory effects on MCF-7, SK-BR-3, and MDA-MB-231 breast cancer cells, it was less potent compared to other compounds like L-γ-methyleneglutamic acid amides. Notably, none of the tested compounds affected nonmalignant MCF-10A breast cells, indicating a degree of selectivity towards malignant cells .

Table 1: Inhibition of Breast Cancer Cell Lines by TBES Derivatives

| Compound | MCF-7 IC50 (µM) | SK-BR-3 IC50 (µM) | MDA-MB-231 IC50 (µM) | MCF-10A IC50 (µM) |

|---|---|---|---|---|

| TBES | 20 | 25 | 30 | >100 |

| Tamoxifen | 5 | 7 | 10 | >100 |

| Olaparib | 4 | 6 | 8 | >100 |

IC50 values represent the concentration required to inhibit cell growth by 50% after 72 hours of treatment.

Ecotoxicological Effects

TBES has also been assessed for its ecotoxicological impact. It is classified as harmful to aquatic life with long-lasting effects. Studies have shown that TBES can be toxic to various aquatic organisms, highlighting its potential environmental risks .

Table 2: Ecotoxicological Data for TBES

| Endpoint | Value | Test Organism |

|---|---|---|

| Acute Toxicity (LC50) | 310 mg/L | Pseudokirchneriella subcapitata |

| Chronic Toxicity (NOEC) | <10 mg/L | Daphnia magna |

| Bioconcentration Factor (BCF) | 12 | Various aquatic species |

The mechanism by which TBES exerts its biological effects is not fully understood but may involve interactions with cellular pathways that regulate growth and apoptosis in cancer cells. The presence of sulfur in its structure suggests possible roles in redox reactions and signaling pathways associated with cellular stress responses.

Case Studies

A notable case study involved the synthesis and evaluation of various TBES derivatives for their anticancer activity. The study demonstrated that modifications to the sulfur-containing moiety could enhance or diminish biological activity, leading to insights into structure-activity relationships.

Key Findings from Case Studies:

- Selectivity : TBES derivatives showed selective toxicity toward cancer cells while sparing nonmalignant cells.

- Synergistic Effects : Combining TBES with other chemotherapeutic agents enhanced overall efficacy against resistant cancer cell lines.

- Metabolic Stability : Some derivatives exhibited improved metabolic stability, suggesting potential for further development as therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for tert-butyl ethyl sulfide, and how do reaction conditions influence yield?

-

Methodological Answer : this compound can be synthesized via nucleophilic substitution (e.g., reaction of tert-butyl thiol with ethyl bromide in the presence of a base). Key parameters include solvent polarity (e.g., THF vs. DMSO), temperature (60–80°C), and stoichiometric ratios. For example, excess tert-butyl thiol may reduce side products like disulfides. Kinetic studies using GC/MS (e.g., Agilent columns for sulfur compounds ) are recommended to monitor intermediates. Optimize purity by fractional distillation under reduced pressure, as described in purification protocols for analogous sulfides .

-

Data Reference :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate reaction but risk decomposition |

| Solvent | Polar aprotic (e.g., DMSO) | Enhances nucleophilicity of thiol |

| Molar Ratio (Thiol:Alkyl Halide) | 1.2:1 | Minimizes unreacted starting material |

Q. How can this compound be characterized spectroscopically, and what are common spectral artifacts?

- Methodological Answer : Use ¹H NMR (δ ~1.3 ppm for tert-butyl protons, δ ~2.5–3.0 ppm for ethyl sulfide protons) and GC/MS with sulfur-specific detectors (e.g., Select Low Sulfur columns ). Note that trace impurities like mercaptans (e.g., tert-butyl mercaptan, S/N = 2.1 ) may overlap in GC traces. For IR, the C-S stretch appears at 600–700 cm⁻¹ but is weak; confirm with high-resolution mass spectrometry (HRMS) to resolve isotopic patterns. Avoid moisture during sample preparation to prevent hydrolysis artifacts .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its reactivity in organometallic catalysis?

- Methodological Answer : The tert-butyl group imposes steric hindrance, reducing accessibility to the sulfur lone pairs. To study this:

-

Perform DFT calculations (e.g., Gaussian 09) to map electron density around sulfur.

-

Compare catalytic activity with less hindered analogs (e.g., dimethyl sulfide) in cross-coupling reactions.

Refer to kinetic studies on tert-butyl mercaptan photoionization for insights into electronic effects.- Experimental Design :

| Variable | Measurement Technique |

|---|---|

| Steric Bulk | X-ray crystallography or molecular modeling |

| Electronic Effects | UV-Vis spectroscopy (charge-transfer bands) |

Q. How can contradictory data in sulfide oxidation studies (e.g., peroxide vs. ozone) be resolved?

- Methodological Answer : Conflicting oxidation outcomes often arise from radical vs. ionic mechanisms. To address this:

Use spin-trapping agents (e.g., TEMPO) to detect radical intermediates via EPR.

Compare product distributions under inert (N₂) vs. aerobic conditions.

Validate with isotopic labeling (e.g., ¹⁸O in H₂O₂ ).

Contradictions in emission factors for analogous sulfides (e.g., ethyl methyl sulfide ) highlight the need for controlled reaction environments.

- Data Reconciliation Table :

| Oxidizing Agent | Major Product | Mechanism | Key Evidence |

|---|---|---|---|

| H₂O₂ | Sulfoxide | Ionic | |

| O₃ | Sulfone | Radical |

Methodological Challenges & Solutions

Q. What are best practices for quantifying trace impurities in this compound?

- Answer : Use GC-SCD (sulfur chemiluminescence detection) with a detection limit <1 ppb. Calibrate with certified standards (e.g., ethyl mercaptan, S/N = 3.8 ). For non-volatile impurities, employ LC-MS with a C18 column and acetonitrile/water gradient. Cross-validate with ¹H NMR integration of impurity peaks .

Q. How to design a study comparing the thermal stability of this compound with its oxygen analog (tert-butyl ethyl ether)?

- Answer :

Conduct thermogravimetric analysis (TGA) under N₂ (heating rate: 10°C/min).

Monitor decomposition products via inline FTIR (e.g., SO₂ vs. CO₂).

Compare activation energies using the Arrhenius equation.

Refer to reactive distillation models for tert-butyl ethers for process design insights.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.